4-(2-Acetyl-5-chlorophenyl)-5-methoxypyridin-2(1H)-one 4-(2-Acetyl-5-chlorophenyl)-5-methoxypyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13650048
InChI: InChI=1S/C14H12ClNO3/c1-8(17)10-4-3-9(15)5-11(10)12-6-14(18)16-7-13(12)19-2/h3-7H,1-2H3,(H,16,18)
SMILES: CC(=O)C1=C(C=C(C=C1)Cl)C2=CC(=O)NC=C2OC
Molecular Formula: C14H12ClNO3
Molecular Weight: 277.70 g/mol

4-(2-Acetyl-5-chlorophenyl)-5-methoxypyridin-2(1H)-one

CAS No.:

Cat. No.: VC13650048

Molecular Formula: C14H12ClNO3

Molecular Weight: 277.70 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Acetyl-5-chlorophenyl)-5-methoxypyridin-2(1H)-one -

Specification

Molecular Formula C14H12ClNO3
Molecular Weight 277.70 g/mol
IUPAC Name 4-(2-acetyl-5-chlorophenyl)-5-methoxy-1H-pyridin-2-one
Standard InChI InChI=1S/C14H12ClNO3/c1-8(17)10-4-3-9(15)5-11(10)12-6-14(18)16-7-13(12)19-2/h3-7H,1-2H3,(H,16,18)
Standard InChI Key VANAIAIYRCEXDL-UHFFFAOYSA-N
SMILES CC(=O)C1=C(C=C(C=C1)Cl)C2=CC(=O)NC=C2OC
Canonical SMILES CC(=O)C1=C(C=C(C=C1)Cl)C2=CC(=O)NC=C2OC

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic name, 4-(2-Acetyl-5-chlorophenyl)-5-methoxypyridin-2(1H)-one, reflects its core pyridin-2(1H)-one structure. Key substituents include:

  • 5-Methoxy group: A methoxy (-OCH₃) substituent at position 5 of the pyridinone ring.

  • 4-(2-Acetyl-5-chlorophenyl) group: A phenyl ring substituted with an acetyl (-COCH₃) group at position 2 and a chlorine atom at position 5, attached to position 4 of the pyridinone.

The molecular formula is C₁₄H₁₂ClNO₃, with a molecular weight of 289.70 g/mol. The planar pyridinone ring allows for conjugation, while the acetyl and methoxy groups introduce steric and electronic effects that influence reactivity .

Synthetic Routes and Methodologies

Core Pyridinone Synthesis

The pyridinone core is typically derived from 2,5-dimethoxypyridine, as described in patent WO2019175043A1 . Hydrolysis of the 2-methoxy group under acidic or basic conditions yields the pyridin-2(1H)-one scaffold. For example, refluxing 2,5-dimethoxypyridine in hydrochloric acid replaces the 2-methoxy group with a ketone, forming 5-methoxypyridin-2(1H)-one .

Optimization Challenges

  • Regioselectivity: Ensuring substitution occurs exclusively at position 4 requires careful control of reaction conditions .

  • Acetyl Group Stability: Friedel-Crafts acetylation may necessitate protecting groups to prevent side reactions .

Physicochemical Properties

Experimental and predicted properties of 4-(2-Acetyl-5-chlorophenyl)-5-methoxypyridin-2(1H)-one are summarized below:

PropertyValue/DescriptionSource Analogy
Melting Point180–185°C (predicted)Similar to
Boiling PointDecomposes above 300°CEstimated
SolubilitySoluble in DMSO, DMF; insoluble in H₂OComparable to
logP2.8 (predicted)Calculated via QSAR
UV-Vis λₘₐₓ270 nm (π→π* transition)Pyridinone derivatives

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): δ 8.21 (d, J = 6.5 Hz, 1H, H-3), 7.68–7.60 (m, 3H, aromatic), 3.85 (s, 3H, OCH₃), 2.52 (s, 3H, COCH₃) .

  • IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C aromatic) .

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich pyridinone ring undergoes electrophilic substitution at position 3 or 6. For example, nitration with HNO₃/H₂SO₄ yields nitro derivatives, which can be reduced to amines for further functionalization .

Acetyl Group Modifications

The acetyl group is susceptible to nucleophilic attack. Condensation with hydrazines forms hydrazones, while reduction with NaBH₄ yields a secondary alcohol .

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